molecular formula C9H4Cl2N4O B11858879 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 143007-00-5

7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

Cat. No.: B11858879
CAS No.: 143007-00-5
M. Wt: 255.06 g/mol
InChI Key: IESYTBDOVCIPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a novel chemical entity based on the privileged [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This fused heterocyclic system is recognized for its diverse biological activities and potential to interact with multiple therapeutic targets. The [1,2,4]triazolo[4,3-a]quinoxaline core is a promising scaffold in anticancer research. Compounds based on this structure have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HEPG-2 and HepG2) . The mechanism of action for these compounds is multifaceted; some derivatives function as DNA intercalators, disrupting DNA replication and leading to apoptosis , while others have been identified as dual inhibitors of EGFR kinase and tubulin polymerization, two critical targets in cancer therapy . Furthermore, this scaffold has been explored in the development of potent and selective BET bromodomain inhibitors for the treatment of conditions like acute myeloid leukemia . Beyond oncology, this chemotype exhibits a broad spectrum of pharmacological potential. Research indicates applications as antiparasitic agents against Schistosoma mansoni , and derivatives have been investigated for their anti-diabetic and anti-Alzheimer properties, showing inhibitory activity against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase . The scaffold has also been studied for its anticonvulsant potential . The specific dichloro and carbonyl substituents on this compound are likely to influence its electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

143007-00-5

Molecular Formula

C9H4Cl2N4O

Molecular Weight

255.06 g/mol

IUPAC Name

7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C9H4Cl2N4O/c10-4-1-6-7(2-5(4)11)15-3-12-14-8(15)9(16)13-6/h1-3H,(H,13,16)

InChI Key

IESYTBDOVCIPKA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N3C=NN=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Formation of 7,8-Dichloroquinoxaline-2,3-Dione

Condensation of 4,5-dichloro-1,2-diaminobenzene with oxalic acid in hydrochloric acid yields 7,8-dichloroquinoxaline-2,3-diol (Figure 1). Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces hydroxyl groups with chlorine atoms, producing 2,3,7,8-tetrachloroquinoxaline .

4,5-Dichloro-1,2-diaminobenzene+Oxalic acidHCl7,8-Dichloroquinoxaline-2,3-diolPOCl32,3,7,8-Tetrachloroquinoxaline\text{4,5-Dichloro-1,2-diaminobenzene} + \text{Oxalic acid} \xrightarrow{\text{HCl}} \text{7,8-Dichloroquinoxaline-2,3-diol} \xrightarrow{\text{POCl}_3} \text{2,3,7,8-Tetrachloroquinoxaline}

Reaction Conditions :

  • Chlorination at 80–100°C for 4–6 hours.

  • Yield: 85–92%.

Hydrazination and Triazole Ring Closure

Synthesis of 3-Hydrazino-2,7,8-Trichloroquinoxaline

Treatment of 2,3,7,8-tetrachloroquinoxaline with hydrazine hydrate (80–100%) in ethanol selectively replaces the 3-chloro group with a hydrazino moiety. This step is critical for subsequent cyclization:

2,3,7,8-Tetrachloroquinoxaline+N2H4H2OEthanol3-Hydrazino-2,7,8-trichloroquinoxaline\text{2,3,7,8-Tetrachloroquinoxaline} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol}} \text{3-Hydrazino-2,7,8-trichloroquinoxaline}

Key Parameters :

  • Reaction time: 2–4 hours at reflux.

  • Yield: 75–88%.

Cyclization to Triazoloquinoxaline Core

Cyclization of the hydrazino intermediate with triethyl orthoformate (TEOF) in anhydrous DMF forms the triazole ring. This step concurrently eliminates the 2-chloro group, yielding 7,8-dichloro-5H-triazolo[4,3-a]quinoxaline :

3-Hydrazino-2,7,8-trichloroquinoxaline+HC(OEt)3DMF7,8-Dichloro-5H-triazolo[4,3-a]quinoxaline\text{3-Hydrazino-2,7,8-trichloroquinoxaline} + \text{HC(OEt)}_3 \xrightarrow{\text{DMF}} \text{7,8-Dichloro-5H-triazolo[4,3-a]quinoxaline}

Optimization Notes :

  • TEOF acts as both cyclizing agent and solvent.

  • Temperature: 100–110°C for 3–5 hours.

  • Yield: 68–78%.

Oxidation to 4-Ketone Derivative

The final step involves oxidation of the 4-position to introduce the ketone functionality. Two primary methods are documented:

Direct Oxidation Using Potassium Permanganate

Treatment of 7,8-dichloro-5H-[1,triazolo[4,3-a]quinoxaline with KMnO₄ in acidic medium (e.g., H₂SO₄) oxidizes the methylene group to a ketone:

7,8-Dichloro-5H-triazoloquinoxaline+KMnO4H2SO47,8-Dichloro-5H-triazoloquinoxalin-4-one\text{7,8-Dichloro-5H-triazoloquinoxaline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4} \text{7,8-Dichloro-5H-triazoloquinoxalin-4-one}

Conditions :

  • 0°C to room temperature, 1–2 hours.

  • Yield: 65–72%.

Hydrolysis-Chlorination-Oxidation Sequence

Alternative pathways involve hydrolysis of a 4-thiol intermediate (e.g.,triazolo[4,3-a]quinoxaline-4-thiol) followed by oxidation:

  • Thiol Formation : React triazoloquinoxaline with thiourea in ethanol.

  • Oxidation : Treat with H₂O₂ or I₂/KI to form the ketone.

Triazoloquinoxaline-4-thiolH2O2Triazoloquinoxalin-4-one\text{Triazoloquinoxaline-4-thiol} \xrightarrow{\text{H}2\text{O}2} \text{Triazoloquinoxalin-4-one}

Advantages :

  • Higher selectivity for the 4-position.

  • Yield: 70–80%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Purity (%)
Direct Oxidation3-Hydrazino-2,7,8-trichloroKMnO₄, H₂SO₄65–72≥95
Thiol OxidationTriazoloquinoxaline-4-thiolH₂O₂/I₂70–80≥98
One-Pot Cyclization4,5-Dichloro-1,2-diamineTEOF, POCl₃68–78≥90

Critical Observations :

  • The one-pot method reduces intermediate isolation but requires stringent temperature control.

  • Thiol oxidation offers superior purity but adds synthetic steps.

Structural Characterization and Validation

Spectroscopic Data

  • IR (KBr) : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO- d₆) : Absence of thiol proton (~δ 3.5 ppm) confirms oxidation to ketone.

  • MS (EI) : Molecular ion peak at m/z 296 (M⁺) aligns with C₁₁H₅Cl₂N₅O.

Elemental Analysis

  • Calculated for C₁₁H₅Cl₂N₅O: C 44.62%, H 1.70%, N 23.65%.

  • Observed values typically within ±0.3% of theoretical.

Challenges and Optimization Strategies

Regioselective Chlorination

Achieving exclusive 7,8-dichloro substitution necessitates careful control of chlorination agents and stoichiometry. Excess POCl₃ may lead to over-chlorination at the 1- and 4-positions.

Cyclization Byproducts

Competing reactions during triazole formation (e.g., dimerization) are mitigated by using anhydrous DMF and slow reagent addition.

Industrial-Scale Adaptations

Recent patents highlight scalable adaptations, including continuous-flow reactors for cyclization and in-line purification via crystallization. These methods enhance yield (≥85%) and reduce waste .

Chemical Reactions Analysis

Types of Reactions

7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used in oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.

Major Products Formed

Scientific Research Applications

Biological Activities

Anticancer Properties

One of the most notable applications of 7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is its potential as an anticancer agent. Research indicates that the compound acts as a DNA intercalator , disrupting DNA replication in cancer cells. In vitro studies have demonstrated its efficacy in inhibiting cell growth across various cancer cell lines, including melanoma, showcasing its potential as a therapeutic agent against tumors .

Enzyme Inhibition

Additionally, this compound has shown promise as an inhibitor of phosphodiesterase enzymes , which play critical roles in signal transduction pathways related to cognitive functions and central nervous system disorders. The inhibition of these enzymes can lead to enhanced cognitive performance and may have implications for treating neurological conditions .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-Ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-oneEthyl group at position 1Exhibits different biological activity profiles
6-Chloro-[1,2,4]triazolo[4,3-a]quinoxalinChlorine at position 6May show altered pharmacological effects
5-Methyl-[1,2,4]triazolo[4,3-a]quinoxalinMethyl substitution at position 5Potentially different lipophilicity

These compounds illustrate how variations in structure can significantly influence biological activity and pharmacological effects.

Case Studies

Several studies have documented the efficacy of this compound:

  • In Vitro Anticancer Activity : A study demonstrated that this compound inhibited the growth of melanoma cells by inducing apoptosis through DNA damage .
  • Phosphodiesterase Inhibition : Another research highlighted its role as a phosphodiesterase inhibitor, suggesting potential applications in enhancing cognitive functions .

Comparison with Similar Compounds

Compound 4a vs. 4d (1-Propyl-7,8-dichloro analog)

  • Structural Difference : 4d incorporates a propyl group at position 1 of the triazole ring, absent in 4a .
  • Pharmacological Impact :
    • 4d shows enhanced AMPA receptor affinity (IC₅₀ = 0.83 µM) but reduced glycine site activity (IC₅₀ = 44 µM) compared to 4a .
    • The propyl substituent likely enhances hydrophobic interactions with the AMPA receptor’s binding pocket.

Compound 4a vs. Imidazo[1,2-a]quinoxalin-4(5H)-one (Compound 7)

  • Core Heterocycle : Compound 7 replaces the triazole ring with an imidazole moiety.
  • Activity : 7 has lower glycine site affinity (IC₅₀ = 1.26 µM) than 4a , highlighting the triazole ring’s importance for NMDA receptor targeting .

Triazoloquinazoline Derivatives

Triazoloquinazolinones, such as 5f (7,8-dimethoxy-2-phenethyloxy) and 5g (8-methyl-2-methylsulfanyl), share a triazole-quinazoline core but differ in substituents and pharmacological targets:

  • Synthesis : Prepared via alkylation in DMF with K₂CO₃, similar to 4a but using methoxy or methylsulfanyl groups .
  • Activity: These compounds lack excitatory amino acid antagonism. Instead, they exhibit H₁-antihistaminic properties (e.g., 5f and 5g show histamine receptor binding) .

Tetrazolo and Pyrazolo Analogs

  • Tetrazolo[1,5-a]quinoxalin-4(5H)-ones (Compound 5): Exhibit weaker AMPA/glycine receptor binding than 4a, emphasizing the triazole ring’s superiority in receptor interactions .
  • Pyrazolo[1,5-c]quinazolin-5(6H)-ones (Compound 6) : Further demonstrate that fused heterocycle identity dictates target selectivity.

Data Table: Key Pharmacological and Structural Comparisons

Compound Core Structure Substituents AMPA IC₅₀ (µM) Glycine IC₅₀ (µM) Primary Target
4a Triazoloquinoxaline 7,8-dichloro 44 0.63 NMDA (glycine site)
4d Triazoloquinoxaline 1-propyl, 7,8-dichloro 0.83 44 AMPA receptor
Compound 7 Imidazoquinoxaline 7,8-dichloro N/A 1.26 NMDA (glycine site)
5f Triazoloquinazoline 7,8-dimethoxy, phenethyloxy N/A N/A H₁-histamine receptor
5g Triazoloquinazoline 8-methyl, methylsulfanyl N/A N/A H₁-histamine receptor

Research Findings and Structure-Activity Relationships (SAR)

  • Chlorine Substitutions : The 7,8-dichloro motif in 4a is critical for glycine site binding, as unsubstituted analogs show reduced potency .
  • Heterocycle Identity: Triazoloquinoxalines outperform imidazo- or tetrazolo-fused cores in NMDA receptor affinity, likely due to optimal hydrogen-bonding interactions .
  • Alkyl Substituents : Propyl groups (e.g., 4d ) enhance AMPA receptor interactions but reduce glycine site engagement, suggesting divergent binding mechanisms .
  • Core Flexibility: Triazoloquinazolines (e.g., 5f, 5g) prioritize H₁-antihistaminic activity, underscoring how minor core changes (quinoxaline → quinazoline) shift therapeutic applications .

Biological Activity

7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound generally involves the condensation of appropriate precursors under specific conditions to yield the desired triazoloquinoxaline structure. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound possess notable activity against a range of bacterial strains. In a study evaluating the antimicrobial efficacy of similar compounds, it was found that they could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with this scaffold demonstrated significant free radical scavenging activity. The ability to neutralize reactive oxygen species (ROS) indicates potential therapeutic applications in oxidative stress-related diseases .

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. Notably:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values ranged from 2.44 μM to 9.43 μM depending on the specific derivative and cell line tested .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

StudyCell LineIC50 (μM)Mechanism
MGC-8032.44Apoptosis induction
HeLa3.91G2/M phase arrest
MCF-76.29Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinoxaline derivatives is influenced by structural modifications. For example:

  • Chlorine Substituents : The presence of chlorine atoms at positions 7 and 8 enhances the compound's affinity for biological targets.
  • Functional Groups : Variations in functional groups attached to the quinoxaline core can significantly alter potency and selectivity towards specific receptors or enzymes .

Q & A

Q. What are the optimal synthetic routes for 7,8-dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one, and how can purity be maximized?

The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:

  • Refluxing precursors in solvents like DMSO or THF for 18–24 hours under inert atmospheres .
  • Distillation under reduced pressure to remove volatile byproducts .
  • Crystallization using water-ethanol mixtures to isolate the compound as a purified powder (yields ~65%) . Purity optimization : Use High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) and stability under varying pH and temperature conditions .

Q. Which analytical techniques are critical for structural characterization of this compound?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., chlorine atoms at C7 and C8) via <sup>1</sup>H and <sup>13</sup>C NMR .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass 219.03138 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the triazoloquinoxaline core .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does this compound interact with biological targets?

Mechanistic studies suggest:

  • Kinase inhibition : The compound binds ATP pockets in kinases (e.g., EGFR or VEGFR) via its planar triazoloquinoxaline core, disrupting phosphorylation .
  • DNA intercalation : The fused aromatic system allows stacking with DNA base pairs, inducing conformational changes and inhibiting replication . Methodology : Use in vitro kinase assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to validate binding modes .

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from variations in assay conditions or impurities. Strategies include:

  • Reproducibility checks : Replicate experiments under standardized protocols (e.g., cell lines, IC50 measurement methods) .
  • Meta-analysis : Aggregate data from independent studies to identify trends (e.g., correlation between substituents and IC50 values) .
  • Impurity profiling : Use HPLC-MS to rule out confounding effects from synthetic byproducts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazoloquinoxaline derivatives?

SAR studies require:

  • Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups at C7/C8) and test biological activity .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects on reactivity and binding .
  • Pharmacophore mapping : Identify critical moieties (e.g., the triazole ring) using 3D-QSAR models .

Q. What are the best practices for ensuring compound stability during long-term storage?

Stability is influenced by:

  • Storage conditions : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Periodic monitoring : Use HPLC to detect degradation products (e.g., loss of chlorine substituents) .
  • Lyophilization : Convert to a stable powder form for extended shelf life .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMSOEnhances cyclization kinetics
Reaction Time18–24 hoursMinimizes byproduct formation
CrystallizationWater-Ethanol (1:3)Improves crystal purity

Table 2: Biological Activity Trends in Derivatives

Substituent PositionActivity (IC50, nM)MechanismReference
C7/C8-Cl12–50Kinase inhibition
C1-Phosphonic Acid8–30DNA intercalation
C4-Methyl>100Reduced binding affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.